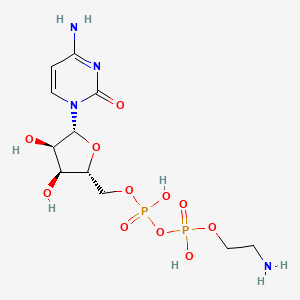
CDP-ethanolamine
Overview
Description
CDP-ethanolamine, also known as cytidine diphosphate-ethanolamine, is a crucial component in the biosynthesis of phosphatidylethanolamine (PE), a major lipid in the plasma and mitochondrial membranes . It belongs to the family of transferases, specifically those transferring non-standard substituted phosphate groups .
Synthesis Analysis
CDP-ethanolamine is synthesized in the endoplasmic reticulum from ethanolamine and diacylglycerol (DAG) through the CDP-ethanolamine pathway . This pathway involves the conversion of ethanolamine and diacylglycerol (DAG) or alkyl-acyl-glycerol (AAG) to PE through three metabolic steps .
Molecular Structure Analysis
The molecular formula of CDP-ethanolamine is C11H20N4O11P2 . It is composed of a glycerol backbone, linked to two fatty acid chains and a phosphoethanolamine head group .
Chemical Reactions Analysis
CDP-ethanolamine participates in the synthesis of phosphatidylethanolamine (PE). It is synthesized in the endoplasmic reticulum from ethanolamine and diacylglycerol (DAG) by the CDP-ethanolamine pathway .
Physical And Chemical Properties Analysis
CDP-ethanolamine is a crucial component in the biosynthesis of phosphatidylethanolamine (PE), a major lipid in the plasma and mitochondrial membranes .
Scientific Research Applications
Biosynthesis of Phosphatidylcholine and Phosphatidylethanolamine
CDP-ethanolamine plays a crucial role in the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), two primary components of the eukaryotic membrane . Choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of the biosynthesis of PC and PE in the Kennedy pathway by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol .
Maintenance of Membrane Integrity
PC and PE, synthesized with the help of CDP-ethanolamine, play essential roles in the maintenance of membrane integrity . They are the most abundant glycerophospholipids in eukaryotic cells, comprising approximately 50% and 20% of the total cellular phospholipid mass, respectively .
Lipid Droplet Biogenesis
PC and PE are involved in lipid droplet biogenesis . Lipid droplets are dynamic organelles that store neutral lipids during times of nutrient abundance and serve as an energy source during periods of energy demand.
Autophagosome Formation
PC and PE also play a role in autophagosome formation . Autophagosomes are double-membrane vesicles that capture cytoplasmic components and deliver them to lysosomes for degradation, a process known as autophagy.
Lipoprotein Formation and Secretion
PC and PE contribute to lipoprotein formation and secretion . Lipoproteins are particles that consist of proteins and lipids and serve to transport lipids throughout the body.
Metabolic Disorders
Metabolic disorders of PC and PE, which involve CDP-ethanolamine, are linked to lipodystrophy, fatty liver disease, insulin resistance, lung surfactant deficiency, and some cancers .
Membrane Protein Function Regulation
PC and PE, synthesized with the help of CDP-ethanolamine, are known to regulate the function of membrane proteins . These proteins perform various functions, including signal transduction, transport of molecules, and cell adhesion.
Mitochondrial Membrane Composition
Phosphatidylethanolamine, synthesized from CDP-ethanolamine, is the major inner-membrane lipid in the plasma and mitochondrial membranes . It plays a crucial role in maintaining the structure and function of these membranes.
Mechanism of Action
Target of Action
CDP-ethanolamine, also known as CDP ethanolamine, primarily targets the biosynthesis of phosphatidylethanolamine (PE) . PE is a major inner-membrane lipid in the plasma and mitochondrial membranes . It plays a particularly important role in the inner leaflet of these membranes .
Mode of Action
CDP-ethanolamine interacts with its targets through the CDP-ethanolamine pathway , often referred to as the Kennedy pathway . This pathway involves the conversion of ethanolamine (Etn) and diacylglycerol (DAG) or alkyl-acyl-glycerol (AAG) to PE through three metabolic steps . The first step involves the conversion of Etn to phosphoethanolamine using ATP, leaving ADP as a by-product .
Biochemical Pathways
The CDP-ethanolamine pathway is the sole pathway for the de novo synthesis of PE . This pathway is crucial for maintaining proper phospholipid homeostasis when major biosynthetic pathways are impaired . It is worth noting that the CDP-ethanolamine pathway is distinct from the CDP-choline pathway and the phosphatidylserine decarboxylation pathway .
Pharmacokinetics
It is known that cdp-ethanolamine is involved in the metabolism of the two main lipids in eukaryotic cell membranes .
Result of Action
The action of CDP-ethanolamine results in the production of PE, which makes up 15–25% of the total lipids in the cell . PE plays a crucial role in inducing negative curvature when incorporated in cell membranes, contributing to the processes of cell fusion and fission . It is also important for the maintenance of cristae in the inner mitochondrial membrane, which increases surface area and maximizes ATP production .
Safety and Hazards
Future Directions
Recent studies have identified multiple genetic disorders that impact the pathways involving CDP-ethanolamine, including hereditary spastic paraplegia 81 and 82, Liberfarb syndrome, and a new type of childhood-onset neurodegeneration-CONATOC . This indicates the importance of maintaining proper phospholipid homeostasis when major biosynthetic pathways are impaired . Future research might lead to the development of treatment options .
properties
IUPAC Name |
[2-aminoethoxy(hydroxy)phosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O11P2/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIMUEUQJFPNDK-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CDP-ethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
CDP-ethanolamine | |
CAS RN |
3036-18-8 | |
| Record name | CDP-ethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3036-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CDP ethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CDP-ethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)
![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)
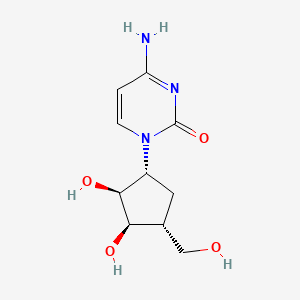
![[18F]Fluorothymidine](/img/structure/B1202453.png)
![[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1202455.png)
![[(5R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydrofuran-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1202456.png)
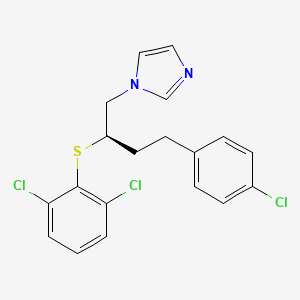
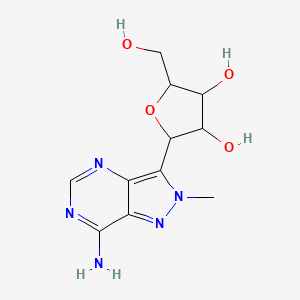
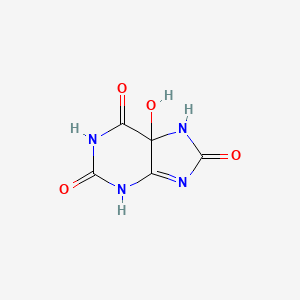
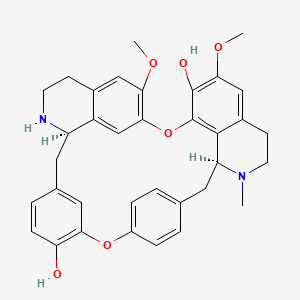
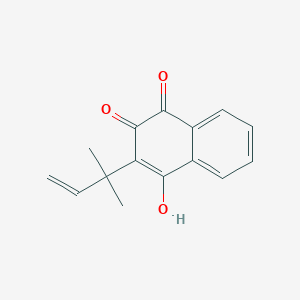

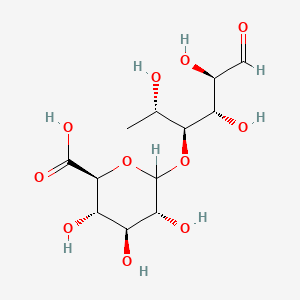
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)